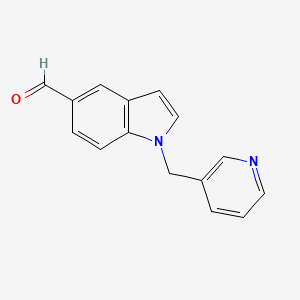

1-(pyridin-3-ylmethyl)-1H-indole-5-carbaldehyde

CAS No.: 210344-01-7

Cat. No.: VC4158481

Molecular Formula: C15H12N2O

Molecular Weight: 236.274

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 210344-01-7 |

|---|---|

| Molecular Formula | C15H12N2O |

| Molecular Weight | 236.274 |

| IUPAC Name | 1-(pyridin-3-ylmethyl)indole-5-carbaldehyde |

| Standard InChI | InChI=1S/C15H12N2O/c18-11-12-3-4-15-14(8-12)5-7-17(15)10-13-2-1-6-16-9-13/h1-9,11H,10H2 |

| Standard InChI Key | BBTYLTXCELCDPC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)CN2C=CC3=C2C=CC(=C3)C=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound belongs to the indole alkaloid family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Key modifications include:

-

N-substitution: A pyridin-3-ylmethyl group (–CH₂–C₅H₄N) replaces the hydrogen atom at the indole nitrogen (position 1).

-

C5-substitution: A formyl group (–CHO) is attached to the fifth position of the indole’s benzene ring.

The molecular formula is inferred as C₁₅H₁₁N₂O, with a molecular weight of 241.27 g/mol. This aligns with structurally similar indole-3-carbaldehyde derivatives, such as 1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde (C₁₇H₁₂N₂O, MW 260.29 g/mol) , adjusted for positional isomerism.

Spectroscopic Signatures

While direct spectral data for the 5-carbaldehyde variant are unavailable, analogs suggest:

-

¹H NMR: Distinct signals for the aldehyde proton (~9.8–10.0 ppm), aromatic protons of the indole (6.8–8.2 ppm), and pyridine ring (7.3–8.5 ppm).

-

IR Spectroscopy: A strong absorption band near 1680–1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde group .

Synthetic Pathways and Optimization

Condensation Reactions

The synthesis of indole carbaldehydes often involves acid-catalyzed condensation between indole aldehydes and amines or amides. For example:

-

Indole-3-carbaldehyde reacts with anthranilamide in acetonitrile under reflux with p-TSA to yield quinazolinone derivatives .

-

Positional isomerism: Substituting indole-3-carbaldehyde with indole-5-carbaldehyde in similar reactions could produce analogous heterocyclic frameworks, though reaction yields may vary due to electronic and steric effects .

Table 1: Comparative Synthesis of Indole Carbaldehyde Derivatives

*Hypothetical pathway inferred from positional analog studies.

Functionalization Challenges

-

N-substitution stability: Protecting groups on the indole nitrogen (e.g., benzoyl or methyl) may hydrolyze under acidic or basic conditions, necessitating sequential reaction steps .

-

Oxidation sensitivity: Dihydroquinazolinone intermediates derived from indole-5-carbaldehyde are prone to oxidation, requiring inert atmospheres or stabilizers .

Physicochemical Properties

Solubility and Stability

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in chlorinated solvents (CH₂Cl₂, CHCl₃) .

-

Stability: The aldehyde group may render the compound sensitive to light and moisture, necessitating storage under argon or nitrogen .

Crystallography

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s aldehyde group serves as a versatile handle for:

-

Schiff base formation: Condensation with amines to generate antimicrobial or anticancer agents.

-

Heterocyclic synthesis: Participation in cycloaddition or annulation reactions to build quinolines or acridines.

Material Science

-

Coordination chemistry: Potential ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems.

-

Fluorescent probes: Indole-pyridine hybrids often exhibit tunable emission properties for sensing applications.

Future Research Directions

-

Synthetic optimization: Developing one-pot methods to improve yields of the 5-carbaldehyde isomer.

-

Biological screening: Evaluating antibacterial and antifungal activity against multidrug-resistant strains.

-

Computational modeling: Docking studies to predict binding affinity with bacterial alarmone synthetases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume